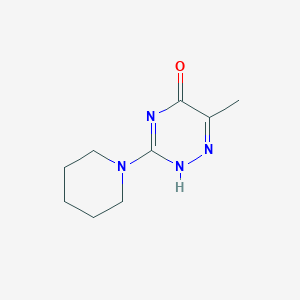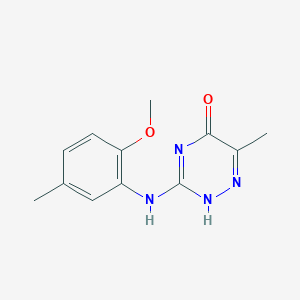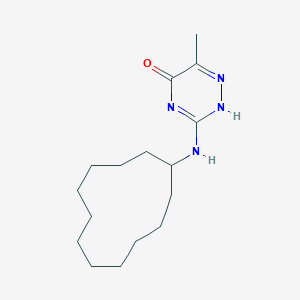
N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide, also known as DPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPAA belongs to the class of sulfonamide compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential use in various research fields.
Wirkmechanismus
N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide is believed to exert its effects through the modulation of ion channels, specifically the voltage-gated sodium channels. This compound has been shown to increase the activity of these channels, leading to an increase in the influx of sodium ions into the cell. This can lead to changes in the membrane potential and the generation of action potentials. This compound has also been shown to inhibit the activity of certain potassium channels, which can further enhance the effects of sodium influx.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can increase the release of neurotransmitters, such as dopamine and glutamate, from neurons. This compound has also been shown to increase the activity of certain enzymes, such as acetylcholinesterase, which can lead to changes in neurotransmitter levels. In vivo studies have shown that this compound can produce analgesic effects, which may be due to its modulation of ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide has several advantages for use in lab experiments. It is a stable and reliable compound that can be synthesized in high yields and purity. This compound is also relatively inexpensive compared to other compounds used in research. However, this compound has some limitations. It has limited solubility in water, which can make it difficult to work with in certain experiments. This compound also has a relatively short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide. One potential area of research is the development of new drugs for the treatment of neurological disorders. This compound has been shown to modulate the activity of ion channels that are involved in these disorders, and further research may lead to the discovery of new drugs with improved efficacy and safety profiles. Another area of research is the use of this compound as a scaffold for the design of new drugs with improved pharmacokinetic properties. This compound has a unique chemical structure that may be useful in the development of new drugs with improved bioavailability and half-life. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, which may lead to new insights into its potential uses in research.
Synthesemethoden
N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide can be synthesized through a multistep process starting from 2,4-dimethylphenylamine and propylthiol. The reaction involves the formation of an intermediate, which is then converted to this compound through a series of chemical reactions. The synthesis of this compound has been optimized to achieve high yields and purity, making it a reliable compound for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-2-(propylsulfanyl)acetamide has been studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate the activity of certain ion channels, which can lead to the discovery of new drugs for the treatment of neurological disorders. In pharmacology, this compound has been studied for its potential use as a scaffold for the design of new drugs with improved pharmacokinetic properties. In medicinal chemistry, this compound has been used as a building block for the synthesis of novel compounds with potential therapeutic applications.
Eigenschaften
Molekularformel |
C13H19NOS |
|---|---|
Molekulargewicht |
237.36 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)-2-propylsulfanylacetamide |
InChI |
InChI=1S/C13H19NOS/c1-4-7-16-9-13(15)14-12-6-5-10(2)8-11(12)3/h5-6,8H,4,7,9H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
QYKUCVGBPOFUHA-UHFFFAOYSA-N |
SMILES |
CCCSCC(=O)NC1=C(C=C(C=C1)C)C |
Kanonische SMILES |
CCCSCC(=O)NC1=C(C=C(C=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B254606.png)
![N-cyclohexyl-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254607.png)
![N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B254610.png)






![methyl 2-[2-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254622.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide](/img/structure/B254623.png)
![Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate](/img/structure/B254628.png)
![N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide](/img/structure/B254629.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B254630.png)